Cas no 1806917-13-4 (Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate)

Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate
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- インチ: 1S/C10H10BrF2NO2/c1-3-16-10(15)7-5(2)14-4-6(11)8(7)9(12)13/h4,9H,3H2,1-2H3
- InChIKey: JTRHRCRDNMQQNY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C)C(C(=O)OCC)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056093-500mg |
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate |
1806917-13-4 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029056093-250mg |
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate |
1806917-13-4 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029056093-1g |
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate |
1806917-13-4 | 97% | 1g |
$3,158.80 | 2022-03-31 |
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylateに関する追加情報
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate: A Comprehensive Overview
Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate, identified by the CAS number 1806917-13-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a pyridine ring with substituents that confer both electronic and steric properties. The presence of a bromine atom at position 5, a difluoromethyl group at position 4, and a methyl group at position 2 makes this compound a versatile building block for various chemical transformations.
The synthesis of Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions, often starting from pyridine derivatives. The introduction of substituents at specific positions on the pyridine ring requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency of such syntheses.
One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The bromine atom at position 5 can serve as a reactive site for nucleophilic substitutions, enabling the attachment of various bioactive groups. Similarly, the difluoromethyl group at position 4 introduces fluorine atoms, which are known to enhance drug-likeness by improving pharmacokinetic properties such as bioavailability and metabolic stability.
Recent studies have explored the use of Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate in agrochemicals, particularly as a precursor for herbicides and insecticides. The methyl group at position 2 contributes to the compound's lipophilicity, which is crucial for its activity in biological systems. Moreover, the carboxylic acid ester functionality at position 3 allows for further functionalization, enabling the creation of more complex molecules with tailored activities.
In terms of material science applications, this compound has shown potential as a precursor for advanced polymers and coatings. The pyridine ring's aromaticity provides stability, while the substituents offer opportunities for cross-linking and functionalization. Researchers have demonstrated that derivatives of this compound can exhibit enhanced mechanical properties and thermal stability when incorporated into polymer matrices.
The development of green chemistry methodologies has also influenced the production and application of Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate. By employing catalytic asymmetric synthesis and biodegradable solvents, chemists can reduce the environmental footprint associated with its manufacturing process. These advancements align with global efforts to promote sustainable chemical practices.
In conclusion, Ethyl 5-bromo-4-(difluoromethyl)-2-methylpyridine-3-carboxylate (CAS No. 1806917-13-4) stands as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent breakthroughs in synthetic methods and application development, positions it as a valuable tool for researchers seeking innovative solutions in chemistry and beyond.
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